Product packaging for 5-Bromo-7-methylisoquinoline(Cat. No.:)

5-Bromo-7-methylisoquinoline

Cat. No.: B15067691
M. Wt: 222.08 g/mol
InChI Key: DIRZYFXMAQTMSY-UHFFFAOYSA-N
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Description

5-Bromo-7-methylisoquinoline is a brominated isoquinoline derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The presence of both a bromine atom and a methyl group on the isoquinoline core allows for diverse chemical modifications, making this compound a key precursor for the synthesis of more complex molecules. Isoquinoline scaffolds are known for their wide range of biological activities, and this bromo-methyl derivative is particularly useful for constructing targeted libraries for biological screening. Research Applications: This compound is primarily used in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, where the bromine atom acts as a handle for introducing new carbon-carbon or carbon-heteroatom bonds. The isoquinoline structure is a privileged motif in pharmacology, found in compounds with documented antitumor, antibacterial, and neuroprotective properties. As such, this compound is a critical reagent in the exploration and development of new therapeutic agents, particularly in oncology and infectious disease research. Handling and Storage: Store in a cool, dry place, protected from light. For optimal stability, store under an inert atmosphere. Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN B15067691 5-Bromo-7-methylisoquinoline

Properties

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

IUPAC Name

5-bromo-7-methylisoquinoline

InChI

InChI=1S/C10H8BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h2-6H,1H3

InChI Key

DIRZYFXMAQTMSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2)C(=C1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 7 Methylisoquinoline and Regioisomeric Analogues

Electrophilic Aromatic Substitution Strategies for Selective Bromination

The introduction of a bromine atom onto a pre-formed methylisoquinoline scaffold via electrophilic aromatic substitution is a primary synthetic consideration. The success of this approach hinges on controlling the regioselectivity of the bromination reaction.

Regioselectivity Control in Bromination of Methylisoquinolines

The isoquinoline (B145761) ring system is comprised of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. Electrophilic substitution on the isoquinoline nucleus is highly dependent on reaction conditions. Under strongly acidic conditions, such as nitration with a nitric acid-sulfuric acid mixture, substitution occurs preferentially on the benzene ring at the C5 and C8 positions. youtube.com Conversely, vapor-phase bromination at high temperatures (300-450°C) has been shown to favor substitution on the pyridine ring, yielding 3-bromo or 1-bromo-isoquinoline, respectively. researchgate.net

In the case of 7-methylisoquinoline (B1584925), the methyl group is an activating, ortho-, para-director, while the pyridine nitrogen is deactivating towards electrophilic attack on the benzene ring. Therefore, electrophilic bromination would be directed to the positions ortho and para to the methyl group, which are the C6 and C8 positions. However, the C5 position is also activated by the ring system itself. The interplay between the directing effect of the methyl group and the inherent reactivity of the isoquinoline core can lead to a mixture of brominated products, making selective synthesis of the 5-bromo isomer challenging via this direct route.

Studies on the bromination of substituted quinolines provide analogous insight. For instance, the bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo-8-methoxyquinoline (B186703) as the sole product, demonstrating the powerful directing effect of the substituent. researchgate.netacgpubs.org However, bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) often results in a mixture of mono- and di-brominated products. researchgate.netacgpubs.org This suggests that achieving high regioselectivity in the direct bromination of 7-methylisoquinoline would require careful optimization of reaction conditions, including the choice of brominating agent and solvent, to favor substitution at the C5 position over the C8 position.

Directed Bromination Approaches in Isoquinoline Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. While specific examples for the directed bromination of 7-methylisoquinoline are not prevalent, the principle involves using a directing group (DG) to position a metal-catalyst or organometallic intermediate at an adjacent C-H bond. This is followed by quenching with an electrophilic bromine source (e.g., N-Bromosuccinimide, NBS).

For the isoquinoline system, a suitable directing group, potentially installed at the C8 position, could direct bromination to the C7 position. However, for the synthesis of 5-Bromo-7-methylisoquinoline, a directing group would need to be placed at the C4 or C6 position to direct bromination to C5. Given the substitution pattern of the target molecule, a more feasible approach involves constructing the ring with the desired substituents already in place.

Transition-Metal-Catalyzed Cyclization and Annulation Reactions for Isoquinoline Ring Formation

Modern synthetic chemistry increasingly relies on transition-metal catalysis to construct complex heterocyclic scaffolds with high precision and efficiency. These methods often involve building the isoquinoline ring from simpler, appropriately substituted precursors.

Rhodium(III)-Catalyzed C-H Activation/Annulation Methodologies

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a robust method for synthesizing isoquinoline and isoquinolone derivatives. organic-chemistry.orgorganic-chemistry.org This strategy typically involves the reaction of a substituted benzene derivative, containing a directing group, with an alkyne. The directing group, often an oxime or an amide, facilitates the ortho-C-H activation of the benzene ring, which is followed by insertion of the alkyne and subsequent cyclization to form the isoquinoline core.

For the synthesis of this compound, one could envision a route starting from a 3-bromo-5-methyl-substituted benzaldehyde (B42025) or benzamide. For example, an O-acyl oxime derived from 3-bromo-5-methylbenzaldehyde (B1341060) could undergo a [Cp*RhCl₂]₂-catalyzed annulation with a suitable alkyne. This methodology has been successfully applied to the synthesis of a variety of substituted isoquinolines. organic-chemistry.orgnih.gov The choice of alkyne determines the substitution pattern on the newly formed pyridine ring portion of the molecule.

Palladium-Catalyzed Reductive Cyclization Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the formation of heterocyclic rings. thieme-connect.de One relevant strategy is the reductive cyclization of nitroarenes. For instance, a Pd(0)-mediated reaction can be used to cyclize a β-bromo-ester with a nitrobenzene (B124822) derivative, followed by a reductive cyclization step using hydrogen and a Pd/C catalyst to form a quinolin-2(1H)-one. nih.gov

A hypothetical route to this compound could involve a starting material such as 1-bromo-2-(2-nitrovinyl)-5-methylbenzene. A palladium-catalyzed reductive cyclization of this substrate could, in principle, lead to the formation of the desired isoquinoline ring system. Another powerful palladium-catalyzed method involves the cyclization-allylation of azides with allyl methyl carbonate to furnish allylated quinolines and isoquinolines. rsc.org This highlights the versatility of palladium catalysts in constructing the isoquinoline scaffold from various precursors.

Indium(III)-Promoted Halocyclization Strategies

Indium(III) salts have been shown to promote novel cascade cyclization reactions. One such method is the indium(III)-promoted halocyclization of N-propargylic sulfonylhydrazones. nih.govacs.org In this process, both a pyrazole (B372694) and a 3,4-dihydroisoquinoline (B110456) moiety are formed concurrently from an open-chain starting material in a cascade reaction. nih.gov The "halo" component of the halocyclization comes from an N-halosuccinimide (NXS), which participates in the cyclization.

While the reported examples lead to fused pyrazolo[5,1-a]isoquinoline systems, the core principle of a metal-promoted cyclization involving a halogen source is relevant. nih.govacs.org Adapting this methodology for the synthesis of this compound would require designing a specific precursor, likely derived from a 3-bromo-5-methylbenzaldehyde derivative, that could undergo a selective indium-promoted cyclization to form the target isoquinoline ring directly.

Building Block Approaches and Multi-Component Reactions for Substituted Isoquinoline Scaffolds

The construction of the core isoquinoline ring system is frequently accomplished by building block approaches, wherein acyclic precursors containing the necessary carbon and nitrogen atoms are cyclized. Two of the most powerful and historically significant methods are the Bischler-Napieralski and Pictet-Spengler reactions. wikipedia.orgnih.gov These strategies rely on the intramolecular cyclization of a β-phenylethylamine backbone.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. organic-chemistry.orgnrochemistry.com This intermediate can then be dehydrogenated (aromatized), often using a catalyst like palladium on carbon (Pd/C), to yield the fully aromatic isoquinoline. nrochemistry.com The reaction typically requires strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.org For a molecule like this compound, this approach would necessitate a precursor such as N-acetyl-2-(3-methyl-5-bromophenyl)ethanamine. The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups, like the methyl group at the 7-position, facilitate the intramolecular electrophilic aromatic substitution step. nrochemistry.com

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. arkat-usa.orgyoutube.com This method is fundamental in the biosynthesis of numerous isoquinoline alkaloids. To achieve an isoquinoline, the resulting tetrahydroisoquinoline must undergo oxidation. The choice of the carbonyl component introduces functionality at the C-1 position of the isoquinoline ring. While classic conditions involve strong acids and high temperatures, modern variations include microwave-assisted protocols and enzymatic catalysis to improve yields and conditions. organic-chemistry.orgacs.org

These classical methods form the basis of building block strategies, which have been expanded to create diverse libraries of substituted isoquinolines for biological screening. organic-chemistry.org

Table 1: Comparison of Key Building Block Reactions for Isoquinoline Synthesis

Feature Bischler-Napieralski Reaction Pictet-Spengler Reaction
Key Precursor β-Phenylethylamide β-Phenylethylamine + Carbonyl Compound
Initial Product 3,4-Dihydroisoquinoline Tetrahydroisoquinoline
Typical Reagents POCl₃, P₂O₅, Tf₂O Protic or Lewis acids (e.g., HCl, BF₃·OEt₂)
Aromatization Required (e.g., Pd/C, Sulfur) Required (Oxidation)
C-1 Substitution Unsubstituted (unless acyl group varies) Determined by carbonyl component

Lithiation and Reductive Amination Sequences in Isoquinoline Synthesis

Regiospecific functionalization of the isoquinoline core and the synthesis of its reduced derivatives can be achieved through powerful techniques like directed lithiation and reductive amination.

Directed ortho-metalation (DoM) is a potent strategy for introducing substituents at specific positions on an aromatic ring by using a directing metalating group (DMG). wikipedia.org The DMG, which contains a heteroatom, coordinates to an organolithium reagent (e.g., n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.org In the context of isoquinoline synthesis, a DMG on a benzylamine (B48309) precursor can be used to install substituents prior to cyclization. For instance, a protected amine or amide group can direct lithiation, allowing for the introduction of a bromine atom or other functionalities. semanticscholar.orgcdnsciencepub.com This method offers superior regiocontrol compared to classical electrophilic aromatic substitution. Less nucleophilic bases like lithium diisopropylamide (LDA) are often used with heterocycles like isoquinoline to prevent nucleophilic addition to the C=N bond. semanticscholar.org

Reductive amination is a cornerstone of amine synthesis and is pivotal in producing tetrahydroisoquinoline derivatives. thieme-connect.com This reaction can be applied in two main ways. In an intermolecular fashion, a pre-formed tetrahydroisoquinoline (THIQ) can be N-alkylated by reacting it with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). thieme-connect.comthieme-connect.com More critically for constructing the core, an intramolecular reductive amination can be employed. This involves a precursor molecule containing both an amine and a ketone, which cyclizes in situ to form a cyclic iminium ion that is then immediately reduced to the corresponding tetrahydroisoquinoline. rsc.orgresearchgate.net This sequence is particularly valuable as it can be performed enantioselectively to produce chiral products. rsc.org

Table 2: Key Methodologies for Functionalization and Reduction

Methodology Description Typical Application in Isoquinoline Synthesis
Directed Lithiation Regioselective deprotonation ortho to a Directing Metalating Group (DMG) on an aromatic ring. Introduction of substituents (e.g., bromine) onto the benzene ring portion of a precursor before cyclization.
Reductive Amination Formation of an amine from a carbonyl compound and an amine via an imine/iminium intermediate, followed by reduction. N-alkylation of a tetrahydroisoquinoline ring; Intramolecular cyclization of an amino-ketone to form the tetrahydroisoquinoline core.

Functional Group Interconversions for Precursor Synthesis to this compound and its Derivatives

Functional group interconversion (FGI) is the process of converting one functional group into another and is fundamental to any multi-step synthesis. The synthesis of a specifically substituted molecule like this compound from available starting materials relies heavily on a logical sequence of FGIs.

A plausible synthetic pathway could begin with a commercially available precursor such as m-toluidine (B57737) (3-methylaniline).

Ring Formation : Using a Skraup reaction (a variation of the Doebner-von Miller reaction) with glycerol (B35011) and an oxidizing agent in sulfuric acid, m-toluidine can be converted to a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. While not an isoquinoline, this demonstrates the principle of forming the methylated heterocyclic core from a simple aniline. brieflands.com A more direct isoquinoline synthesis would involve converting m-toluidine into a suitable β-phenylethylamine precursor for a Bischler-Napieralski or Pictet-Spengler reaction.

Bromination : The introduction of the bromine atom at the C-5 position can be accomplished via electrophilic aromatic substitution. Isoquinoline itself undergoes bromination primarily at C-5 and/or C-8. orgsyn.org Using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent allows for the regioselective installation of the bromo group. The existing methyl group at C-7 would further activate the ring towards this substitution.

Alternative FGI for Bromination : An alternative route involves a Sandmeyer-type reaction. If a precursor with a nitro group (e.g., 7-methyl-5-nitroisoquinoline) is synthesized, the nitro group can be reduced to an amine (e.g., with H₂/Pd/C, SnCl₂). The resulting amino group can then be converted to a diazonium salt, which is subsequently displaced by a bromide ion (e.g., using CuBr).

Table 3: Relevant Functional Group Interconversions (FGI) for Synthesis

Transformation Reagents & Conditions Purpose in Synthesis
Amide Formation Acyl chloride, Amine, Base Preparation of β-phenylethylamide precursor for Bischler-Napieralski reaction.
Aromatic Bromination Br₂, Lewis Acid or NBS Introduction of the bromo group at the C-5 position.
Nitro Group Reduction H₂, Pd/C or SnCl₂, HCl Conversion of a nitro group to an amine, as a precursor to a Sandmeyer reaction.
Sandmeyer Reaction 1. NaNO₂, HBr; 2. CuBr Conversion of an amino group to a bromo group via a diazonium salt intermediate.
Dehydrogenation Pd/C, heat or Sulfur, heat Aromatization of a dihydroisoquinoline or tetrahydroisoquinoline to the isoquinoline core.

Stereoselective Synthetic Pathways for Chiral this compound Derivatives

Introducing chirality into the this compound system typically involves the synthesis of chiral tetrahydroisoquinoline derivatives, where a stereocenter is created, most commonly at the C-1 position.

A highly effective modern approach is the catalytic asymmetric intramolecular reductive amination . As described previously, an acyclic amino-ketone precursor can be cyclized and reduced in one pot. By using a chiral catalyst, such as an Iridium complex with a chiral phosphine (B1218219) ligand (e.g., tBu-ax-Josiphos), the reduction of the intermediate cyclic imine can proceed with high enantioselectivity, yielding chiral 1-substituted tetrahydroisoquinolines with excellent enantiomeric excess (ee). rsc.org This method is powerful due to its efficiency and the high levels of stereocontrol achieved.

The Pictet-Spengler reaction can also be rendered stereoselective. This can be achieved by several strategies. One involves using a chiral auxiliary attached to the nitrogen of the β-phenylethylamine precursor. The auxiliary directs the facial attack of the electrophilic iminium ion during cyclization. Another approach is to use a chiral aldehyde or ketone, where the existing stereocenter in the carbonyl component influences the stereochemical outcome of the ring closure. arkat-usa.org

A more classical, non-catalytic method is chiral resolution . In this technique, a racemic mixture of a chiral isoquinoline derivative (e.g., a C-1 substituted tetrahydroisoquinoline) is reacted with a single enantiomer of a chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid, (+)-DBTA) to form a pair of diastereomeric salts. nih.gov Since diastereomers have different physical properties, they can be separated by physical means such as fractional crystallization. Subsequent removal of the resolving agent liberates the individual enantiomers of the desired compound. nih.gov

Table 4: Strategies for Stereoselective Synthesis of Chiral Isoquinoline Derivatives

Strategy Description Advantages
Catalytic Asymmetric Reductive Amination Intramolecular cyclization/reduction using a chiral metal-ligand catalyst. High enantioselectivity (ee), catalytic, atom economical.
Diastereoselective Pictet-Spengler Reaction Use of a chiral auxiliary or a chiral carbonyl component to induce diastereoselectivity. Well-established, predictable stereochemical models.
Chiral Resolution Separation of a racemic mixture into enantiomers via formation of diastereomeric salts. Applicable to a wide range of compounds, does not require developing a new asymmetric reaction.

Reactivity Profiles and Advanced Transformations of 5 Bromo 7 Methylisoquinoline

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of 5-Bromo-7-methylisoquinoline is a key site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate. libretexts.org This reaction is catalyzed by a palladium complex and has shown broad applicability in the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.orgyonedalabs.com

In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl groups at the C5 position. The general reaction involves the coupling of the bromo-isoquinoline derivative with an aryl or heteroaryl boronic acid or its ester. libretexts.org The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.gov The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency and substrate scope. nih.gov

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O85High
Pd(OAc)₂ / XPhosK₂CO₃Toluene/H₂O85High
PdCl₂ / PPh₃Cs₂CO₃THF/H₂ORT - 80Moderate to Good

This table presents typical conditions for Suzuki-Miyaura cross-coupling reactions. The specific yield will depend on the nature of the coupling partners.

The electronic nature of the substituents on the boronic acid can influence the reaction, though both electron-rich and electron-poor partners generally exhibit good reactivity. kochi-tech.ac.jp Steric hindrance on the coupling partners can sometimes decrease reaction efficiency. kochi-tech.ac.jp Notably, the Suzuki-Miyaura coupling is known for its high functional group tolerance, making it a valuable tool for late-stage functionalization of complex molecules. libretexts.org

Sonogashira Coupling for Alkenylation and Alkynylation

The Sonogashira coupling reaction is a cornerstone of C-C bond formation between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and is conducted under mild conditions, often at room temperature. wikipedia.org It has found extensive use in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org

For this compound, the Sonogashira coupling enables the introduction of alkyne moieties at the C5 position, which can then be further elaborated. The reaction involves the coupling of the bromo-isoquinoline with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine). organic-chemistry.orglibretexts.org

CatalystCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₄CuIEt₃NTHF/DMFRT - 50
PdCl₂(PPh₃)₂CuIi-Pr₂NHTolueneRT - 70

This table presents typical conditions for Sonogashira coupling reactions. The specific conditions may vary depending on the substrates.

The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org While aryl iodides can often react at room temperature, aryl bromides like this compound may require heating. wikipedia.org The use of trimethylsilylacetylene (B32187) is common, as it allows for the introduction of a protected acetylene (B1199291) group that can be deprotected in situ or in a subsequent step. wikipedia.org

Nickel-Catalyzed Reductive and Merged Photoredox Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often exhibiting unique reactivity and broader substrate scope. nih.govmdpi.comepa.gov Nickel catalysts are particularly effective in activating less reactive electrophiles like aryl chlorides and can facilitate challenging C-C bond formations. libretexts.org

Reductive cross-coupling reactions, which couple two different electrophiles, have gained significant attention. acs.orgwisc.edu These reactions typically employ a stoichiometric metallic reductant, such as manganese or zinc powder. acs.org In the context of this compound, a nickel-catalyzed reductive coupling could be envisioned to couple the aryl bromide with another electrophile, such as an alkyl halide. wisc.edunih.gov These reactions are often tolerant of a wide range of functional groups. wisc.edu

More recently, the merger of nickel catalysis with photoredox catalysis has opened new avenues for cross-coupling reactions. chinesechemsoc.org This dual catalytic system can achieve reductive cross-couplings without the need for stoichiometric metal reductants, instead using an amine as a terminal reductant in the presence of a photosensitizer. acs.org This approach allows for the coupling of aryl bromides with alkyl bromides under mild conditions. acs.orgchinesechemsoc.org The mechanism is thought to involve the generation of an alkyl radical via a single-electron transfer process, which is then intercepted by a Ni(II) intermediate. chinesechemsoc.org

Nucleophilic Aromatic Substitution Pathways

While transition-metal-catalyzed reactions are prevalent, nucleophilic aromatic substitution (SNAr) offers an alternative strategy for functionalizing the isoquinoline (B145761) ring.

Displacement of Bromine and other Halogens in Isoquinoline Systems

In electron-deficient aromatic systems, halogens can be displaced by strong nucleophiles. The isoquinoline ring system, being a heteroaromatic compound, is susceptible to nucleophilic attack, particularly at positions activated by the nitrogen atom. quora.com Nucleophilic substitution on isoquinoline itself typically favors the C1 position. quora.com

The displacement of a bromine atom from a bromo-isoquinoline derivative by a nucleophile is a feasible transformation. researchgate.net The success of such a reaction depends on the nucleophile's strength and the reaction conditions. nih.gov For instance, in heptafluoroisoquinoline, the site of nucleophilic attack is highly dependent on the nature of the nucleophile, with sulfur nucleophiles attacking the 6-position and oxygen nucleophiles attacking the 1-position. rsc.org While direct studies on this compound are not extensively detailed, analogous reactions on other bromo-heterocycles suggest that displacement with various nucleophiles is possible. nih.govresearchgate.net

Functional Group Transformations and Derivatization Strategies

Beyond reactions at the bromine site, the methyl group at the C7 position and the isoquinoline ring itself provide opportunities for further derivatization.

The methyl group on the isoquinoline ring can potentially be functionalized. For example, oxidation could convert the methyl group into a carboxylic acid. google.com The reactivity of a methyl group on an isoquinoline ring has been explored, for instance, the reaction of 1-methylisoquinoline (B155361) with hydrazonoyl halides. researchgate.net

Furthermore, the isoquinoline nitrogen can be quaternized, for example, with methyl iodide, which can influence the reactivity of the ring system. harvard.edu The synthesis of various substituted isoquinolines can be achieved through a variety of methods, including the Bischler–Napieralski and Pictet–Spengler reactions, which build the isoquinoline core from acyclic precursors. wikipedia.orgorganic-chemistry.org

Oxidation Reactions (e.g., Methyl Group Oxidation, N-Oxidation)

The reactive sites on this compound allow for selective oxidation reactions on both the methyl group and the heterocyclic nitrogen.

Methyl Group Oxidation: The methyl group at the C7 position can be oxidized to an aldehyde or a carboxylic acid. The oxidation of methyl groups on an aromatic nucleus to a carboxylic acid can be achieved directly using N-bromosuccinimide (NBS) under photoirradiation, a process that can be promoted by oxygen. researchgate.net Selenium dioxide is another reagent capable of oxidizing methyl groups on isoquinolines to aldehydes or carboxylic acids, with the reaction's outcome dependent on the specific conditions and the position of the methyl group. thieme-connect.de For instance, the oxidation of the methyl group on this compound could potentially yield 5-bromoisoquinoline-7-carbaldehyde or 5-bromoisoquinoline-7-carboxylic acid.

N-Oxidation: The nitrogen atom in the isoquinoline ring is basic and can be oxidized to an N-oxide. uomustansiriyah.edu.iq This transformation is typically achieved using oxidizing agents like peroxy acids. The resulting N-oxide can then be used in further reactions. For example, computational studies have investigated the amidation of quinoline (B57606) N-oxide, which proceeds at the C8 position. acs.org A similar reactivity pattern could be anticipated for the N-oxide of this compound.

Table 1: Potential Oxidation Products of this compound

Starting MaterialReagent/ConditionPotential ProductProduct Type
This compoundSelenium Dioxide5-Bromoisoquinoline-7-carbaldehydeAldehyde
This compoundN-Bromosuccinimide, Light5-Bromoisoquinoline-7-carboxylic acidCarboxylic Acid
This compoundPeroxy AcidThis compound N-oxideN-Oxide

Amination and Amidation Reactions at the Isoquinoline Core

The bromine atom at the C5 position is a key handle for introducing nitrogen-containing functional groups through cross-coupling reactions.

Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction is highly versatile, with several generations of catalyst systems developed to accommodate a wide range of amines and aryl halides under mild conditions. wikipedia.orgorganic-chemistry.org this compound can be coupled with various primary or secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand to yield 5-amino-7-methylisoquinoline derivatives. nih.gov

Amidation: Amidation can also be achieved at the C5 position via palladium-catalyzed coupling reactions, similar to amination. Alternatively, direct amidation of the isoquinoline core has been reported. For instance, the SNH amidation of 5-nitroisoquinoline (B18046) has been shown to produce nitro- and nitroso-derivatives of amides. researchgate.net While this specific reaction applies to a nitro-substituted isoquinoline, it highlights the potential for direct C-H amidation on the isoquinoline ring system. Furthermore, photo-induced cascade amidation/cyclization reactions have been developed for synthesizing amide-functionalized isoquinoline derivatives. researchgate.netrsc.org

Table 3: Examples of Amination and Amidation Reactions

SubstrateReactionReagents/CatalystProduct Type
This compoundBuchwald-Hartwig AminationPd catalyst, phosphine ligand, base, amine5-Amino-7-methylisoquinoline derivative
5-NitroisoquinolineSNH AmidationAmide N-anion5-Nitroisoquinoline-6-amide derivative
N-(methacryloyl)benzamidePhoto-induced Cascade Amidation/CyclizationOxamic acid, photosensitizerAmide-functionalized isoquinoline-1,3-dione

Annulation Reactions for Fused Heterocyclic Systems Containing the Isoquinoline Moiety

Annulation reactions involving the isoquinoline core allow for the construction of complex, polycyclic heterocyclic systems, which are prevalent in natural products and medicinal compounds. rsc.orgnih.gov Isoquinolinium salts are often used as building blocks for creating fused heterocyclic systems through cyclization processes. rsc.orgnih.gov Rhodium-catalyzed three-component reactions of aryl ketones, hydroxylamine, and alkynes can rapidly assemble multisubstituted isoquinolines and other fused pyridines. nih.gov While specific examples for this compound are not detailed, its structure lends itself to participation in such synthetic strategies, either through the reactive bromine and methyl-substituted benzene (B151609) ring or via the isoquinoline nitrogen.

Olefination and Other Oxidative Coupling Reactions Involving Isoquinoline Substrates

The bromine atom at the C5 position of this compound is well-suited for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Olefination: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for coupling unsaturated halides with alkenes. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a vinyl group at the C5 position of the isoquinoline core. For example, reacting this compound with an alkene like styrene (B11656) in the presence of a palladium catalyst and a base would yield a 5-vinyl-7-methylisoquinoline derivative. researchgate.netbeilstein-journals.org

Other Oxidative Coupling Reactions: Beyond olefination, other oxidative coupling reactions can be employed. Rhodium-catalyzed oxidative cross-coupling of aryl aldimines and alkynes is a known method for synthesizing 3,4-disubstituted isoquinolines. acs.org Dess-Martin periodinane has been used to mediate the oxidative coupling of isoquinolines with benzyl (B1604629) bromide to form N-substituted isoquinolinone derivatives. researchgate.net These methods showcase the diverse reactivity of the isoquinoline scaffold in forming new carbon-carbon and carbon-heteroatom bonds.

Organocatalytic Transformations Utilizing Related Brominated Isoquinoline Analogues

While specific organocatalytic transformations utilizing this compound are not extensively documented, the broader class of isoquinoline derivatives has been employed in organocatalysis. Isoquinoline-derived diaryl ketones have been developed as photocatalysts for dehydrogenative cross-coupling reactions. researchgate.net The development of chiral organocatalysts is a major area of research, and the rigid, chiral environment that could be created from derivatives of this compound makes it an interesting, though currently underexplored, candidate for such applications.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of C-H Activation Processes in Isoquinoline (B145761) Functionalization

Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical route to complex molecules compared to traditional cross-coupling reactions that require pre-functionalized substrates. princeton.edu For isoquinolines, this approach allows for the selective introduction of substituents at various positions on the heterocyclic core. Rhodium catalysis, in particular, has been extensively studied for the functionalization of related N-heterocycles. nih.govrsc.orgorganic-chemistry.org

In rhodium(III)-catalyzed C-H activation reactions, the process is typically initiated by the coordination of the nitrogen atom of the isoquinoline ring to the rhodium center. This chelation-assisted step directs the metal to a specific C-H bond, most commonly at the C8 position in unsubstituted isoquinolines, leading to the formation of a stable five-membered rhodacycle intermediate through a concerted metalation-deprotonation (CMD) pathway. nih.govmdpi.com This cyclometalated species is a key reactive intermediate that drives the subsequent functionalization.

Table 1: Key Intermediates in a Plausible Rh(III)-Catalyzed C-H Activation Cycle

IntermediateDescriptionRole in Catalytic Cycle
Catalyst-Substrate Adduct The initial complex formed by the coordination of the isoquinoline nitrogen to the Rh(III) catalyst.Positions the catalyst for selective C-H activation.
Five-Membered Rhodacycle A stable cyclometalated species formed via chelation-assisted C-H bond cleavage. nih.govKey reactive intermediate that determines the site of functionalization.
Seven-Membered Rhodacycle Formed after the migratory insertion of a coupling partner (e.g., alkyne) into the Rh-C bond. nih.govPrecursor to the final product.

In many Rh(III)-catalyzed C-H activation cycles, the final reductive elimination step formally reduces the metal center from Rh(III) to Rh(I). To regenerate the active Rh(III) catalyst and ensure catalytic turnover, an oxidant is required. Silver salts, such as silver carbonate (Ag₂CO₃) or silver acetate (B1210297) (AgOAc), are commonly employed for this purpose. mdpi.comresearchgate.net The silver(I) ion oxidizes the Rh(I) species back to Rh(III), precipitating as metallic silver (Ag(0)).

Beyond their role as oxidants, additives can significantly influence the reaction pathway. The carbonate or acetate anions from the silver salts can act as the base in the concerted metalation-deprotonation (CMD) step, facilitating the crucial C-H bond cleavage. nih.gov In some cases, additives can also function as Lewis acids, activating the substrate or influencing the reactivity of the catalyst. nih.gov The choice and stoichiometry of the oxidant and other additives are critical parameters that must be optimized to achieve high efficiency and prevent catalyst deactivation. researchgate.net

Table 2: Common Oxidants and Additives in Rh(III)-Catalyzed C-H Activation

AdditiveTypical CompoundPrimary Function(s)
Oxidant Ag₂CO₃, Cu(OAc)₂Regenerates the active Rh(III) catalyst from the Rh(I) state. nih.gov
Base K₂CO₃, NaOAc, Ag₂CO₃Assists in the proton abstraction during the C-H cleavage (CMD) step. mdpi.comnih.gov
Lewis Acid Ag⁺, Zn(OTf)₂Can coordinate to the substrate, enhancing its reactivity or influencing selectivity. nih.gov

Understanding Radical Pathways in Cross-Coupling and Other Transformations

While C-H activation often proceeds through organometallic intermediates, the bromo-substituent at the C5 position of 5-bromo-7-methylisoquinoline offers a handle for transformations that can involve radical pathways, such as certain types of cross-coupling reactions. Modern synthetic methods, like photoredox/nickel dual catalysis, provide a powerful platform for generating radical species under mild conditions. nih.gov

In a plausible scenario, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable donor. The resulting species can then interact with a Ni(0) complex. The catalytic cycle would involve the oxidative addition of the C-Br bond of this compound to the nickel center to form a Ni(II) intermediate. This intermediate can then couple with a radical generated from the other coupling partner. Reductive elimination from the resulting high-valent nickel species would yield the final product and regenerate the active nickel catalyst, closing the cycle. nih.gov

Deuterium Labeling Studies for Reaction Mechanism Probing

Deuterium labeling is a classic and powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step of a reaction. chem-station.com By replacing a specific hydrogen atom with its heavier isotope, deuterium, one can measure the kinetic isotope effect (KIE), which is the ratio of the reaction rate for the hydrogen-containing substrate (kH) to the deuterium-containing substrate (kD).

In the context of C-H activation of the isoquinoline core, a significant primary KIE (typically > 2) observed when a C-H bond targeted for cleavage is deuterated would strongly suggest that the C-H bond breaking is involved in the rate-determining step of the reaction. mdpi.comchem-station.com Conversely, a KIE value close to 1 would indicate that C-H cleavage occurs in a fast step after the rate-limiting step. beilstein-journals.org Such studies are invaluable for distinguishing between different proposed mechanistic pathways, for instance, confirming the involvement of a CMD process in the rate-determining step. mdpi.com

Table 3: Interpretation of Kinetic Isotope Effect (KIE) in C-H Activation

KIE Value (kH/kD)Interpretation
~ 1 C-H bond cleavage is not part of the rate-determining step.
> 2 (Primary KIE) C-H bond cleavage is likely the rate-determining step. mdpi.com
1 - 2 (Secondary KIE) Deuterium is near the reaction center but the C-D bond is not broken; indicates a change in hybridization at the deuterated carbon in the transition state.

Solvent Effects on Reaction Regioselectivity and Mechanistic Divergence

The choice of solvent can have a profound impact on the course of a chemical reaction, influencing reaction rates, selectivity, and even causing a complete divergence in the mechanistic pathway. In transition metal-catalyzed reactions, solvents can affect the solubility of catalysts and reagents, the stability of charged intermediates, and the aggregation state of the catalyst.

For instance, in some rhodium-catalyzed C-H activation/annulation reactions, highly polar or coordinating solvents can stabilize key intermediates or facilitate proton transfer steps. Specialized solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to be particularly effective, promoting C-H activation and annulation reactions by stabilizing intermediates through hydrogen bonding and favorable dielectric properties. organic-chemistry.org Changing the solvent could potentially alter the regioselectivity of C-H functionalization on the this compound ring system or favor an alternative reaction pathway over another.

Stereochemical Aspects and Chiral Induction in Syntheses

Stereochemistry is a fundamental aspect of organic synthesis, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity and material properties. rijournals.com While this compound itself is an achiral molecule, many of its functionalization reactions can create new stereocenters.

For example, the addition of a substituent to the isoquinoline core or the annulation of a new ring could generate a chiral product. Achieving control over the stereochemical outcome of such reactions is a significant challenge. This is typically addressed through asymmetric catalysis, which employs a chiral catalyst—often a metal complex with a chiral ligand—to guide the reaction towards the formation of one enantiomer over the other. The design of the chiral ligand is critical, as it creates a chiral environment around the metal center, which then differentiates between the prochiral faces of the substrate or reagents, leading to enantioselective product formation. rijournals.com

Theoretical and Computational Chemistry Studies of 5 Bromo 7 Methylisoquinoline Systems

Density Functional Theory (DFT) Analysis of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 5-Bromo-7-methylisoquinoline, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. tandfonline.comnih.gov A smaller gap generally implies higher reactivity.

In a hypothetical DFT study of this compound, the electron-withdrawing nature of the bromine atom at the 5-position and the electron-donating effect of the methyl group at the 7-position would significantly influence the electronic properties. The bromine atom is expected to lower the energy of both the HOMO and LUMO, while the methyl group would raise them. The net effect on the HOMO-LUMO gap would depend on the interplay of these opposing influences.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of reactivity. nih.gov These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Hypothetical DFT-Calculated Electronic Properties and Global Reactivity Descriptors for Isoquinoline (B145761) and this compound

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Electronegativity (χ)Chemical Hardness (η)Global Electrophilicity (ω)
Isoquinoline-6.58-1.235.353.9052.6752.84
This compound-6.72-1.545.184.132.593.29

Note: The data in this table is illustrative and based on general trends observed for substituted aromatic systems. Actual values would require specific DFT calculations.

The data suggests that the combined effect of the bromo and methyl substituents in this compound leads to a slightly smaller HOMO-LUMO gap compared to the parent isoquinoline, indicating potentially higher reactivity. The increased electrophilicity index further supports this notion.

Molecular Dynamics Simulations and Conformational Analysis

While this compound is a relatively rigid molecule, it possesses rotational degrees of freedom, particularly concerning the methyl group. Molecular Dynamics (MD) simulations can be employed to explore the conformational space of this molecule and its potential interactions with other molecules or a solvent environment. tandfonline.com

An MD simulation would track the atomic movements over time by solving Newton's equations of motion. This would reveal the preferred orientation of the methyl group and any subtle puckering or distortions of the isoquinoline ring system. For more flexible derivatives of this compound, or when studying its interactions with a biological target, MD simulations are invaluable for understanding the dynamic nature of the system and identifying the most stable and populated conformations.

For instance, in a simulated aqueous environment, MD could show how water molecules arrange around the hydrophobic methyl group and the more polar regions of the molecule, such as the nitrogen atom and the bromo substituent. This information is crucial for understanding its solubility and transport properties.

Modeling of Reaction Transition States and Energy Profiles for Transformations

A significant application of computational chemistry is the elucidation of reaction mechanisms. By modeling the transition states and calculating the energy profiles of potential transformations, researchers can predict the most likely reaction pathways. nih.gov For this compound, this could involve studying electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling reactions.

For example, in a hypothetical study of a nucleophilic aromatic substitution reaction, where a nucleophile replaces the bromine atom, computational modeling could identify the structure of the Meisenheimer complex (the intermediate) and the transition state leading to its formation. The calculated activation energy for this step would provide a quantitative measure of the reaction rate.

Table 2: Hypothetical Calculated Energy Profile for a Nucleophilic Aromatic Substitution on this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State 1 (TS1)+18.5
Meisenheimer Intermediate+5.2
Transition State 2 (TS2)+12.8
Products-10.3

Note: This data is illustrative. The actual energy profile would depend on the specific nucleophile and reaction conditions.

Such an energy profile would reveal that the formation of the Meisenheimer intermediate is the rate-determining step of the reaction.

Quantum Chemical Calculations for Substituent Effects and Reactivity Predictions

The substituents on the isoquinoline ring, a bromine atom and a methyl group, play a crucial role in determining the reactivity of this compound. Quantum chemical calculations can be used to systematically study these substituent effects. nih.gov

One approach is to analyze the electrostatic potential (ESP) mapped onto the electron density surface of the molecule. The ESP provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom, making it a site for protonation or coordination to Lewis acids. The bromine atom, being electronegative, would draw electron density away from the aromatic ring, creating regions of positive potential and influencing the regioselectivity of electrophilic attack.

Advanced Spectroscopic Applications in Structural Elucidation and Mechanistic Research

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structure Determination and Isomer Differentiation

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules like 5-Bromo-7-methylisoquinoline. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, enabling the precise mapping of the molecular framework and the differentiation between closely related isomers.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atom in the isoquinoline (B145761) ring, as well as the electron-donating nature of the methyl group. The coupling patterns (singlets, doublets, triplets, etc.) arising from spin-spin interactions between adjacent protons would further aid in assigning each proton to its specific position on the isoquinoline core. For instance, protons on the pyridine (B92270) ring would likely exhibit different coupling constants compared to those on the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information by revealing the chemical shift of each unique carbon atom in the molecule. The carbon atoms directly bonded to the bromine and nitrogen atoms would experience significant shifts in their resonance frequencies. The quaternary carbons, including the one bearing the bromine atom and the carbons at the ring junctions, would be readily identifiable.

The precise chemical shifts and coupling constants are instrumental in differentiating this compound from its various positional isomers. For example, isomers such as 8-Bromo-7-methylisoquinoline or 5-Bromo-6-methylisoquinoline would exhibit unique sets of signals in both ¹H and ¹³C NMR spectra due to the different spatial arrangements of the substituents and their resulting electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons2.3 - 2.520 - 25
Aromatic Protons7.0 - 8.5120 - 150
C-5 (C-Br)-115 - 125
C-7 (C-CH₃)-135 - 145

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Precise Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable technique for confirming the elemental composition of a synthesized compound and for monitoring the progress of a chemical reaction. For this compound, HRMS provides an extremely accurate measurement of its mass-to-charge ratio (m/z), which allows for the unambiguous determination of its molecular formula.

The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units. This isotopic signature serves as a clear indicator of the presence of a single bromine atom in the molecule.

During the synthesis of this compound, HRMS can be employed to monitor the reaction progress. By analyzing aliquots from the reaction mixture at different time intervals, one can track the disappearance of the starting materials and the appearance of the desired product. This real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the product.

Table 2: HRMS Data for this compound

Ion Calculated m/z Observed m/z Molecular Formula
[M+H]⁺ (for ⁷⁹Br)221.9968Experimental data not availableC₁₀H₉BrN⁺
[M+H]⁺ (for ⁸¹Br)223.9947Experimental data not availableC₁₀H₉BrN⁺

Note: The table illustrates the expected high-resolution mass data. The "Observed m/z" would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Analysis within Reaction Pathways

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key absorptions would include C-H stretching vibrations from the aromatic rings and the methyl group, typically observed in the region of 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the isoquinoline ring system would appear in the fingerprint region, between 1650 and 1400 cm⁻¹. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

During a synthetic route to this compound, IR spectroscopy can be a valuable tool for tracking the transformation of functional groups. For example, if the synthesis involves the introduction of the bromine atom or the formation of the isoquinoline ring, the appearance or disappearance of specific IR bands can confirm the success of a particular reaction step.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Methyl C-HStretching2950 - 2850
Aromatic C=CStretching1600 - 1450
C=NStretching1650 - 1550
C-BrStretching< 800

Note: This table provides a general guide to the expected IR absorptions.

X-ray Crystallography for Absolute Structural Assignment and Confirmation of Reaction Outcomes

The resulting crystal structure would definitively confirm the positions of the bromo and methyl substituents on the isoquinoline framework, leaving no ambiguity, which might sometimes arise from the interpretation of spectroscopic data alone. It would also provide insights into the intermolecular interactions, such as π-stacking, that govern the packing of the molecules in the crystal lattice. In cases where a reaction could potentially yield multiple isomers, obtaining the crystal structure of the product is the most definitive way to confirm the outcome of the reaction.

As of the latest available data, a crystal structure for this compound has not been reported in publicly accessible databases. The generation of such data would be a valuable contribution to the chemical literature, providing a definitive structural benchmark for this compound.

Applications of 5 Bromo 7 Methylisoquinoline As a Versatile Synthetic Building Block

Precursor for the Synthesis of Novel and Diversely Substituted Isoquinoline (B145761) Derivatives

The presence of a bromine atom on the isoquinoline core makes 5-Bromo-7-methylisoquinoline an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of substituents at the C5 position.

Notably, the Suzuki-Miyaura cross-coupling reaction is frequently employed to couple this compound with various organoboron reagents. researchgate.netmdpi.com This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond, replacing the bromine atom with aryl, heteroaryl, or alkyl groups. nih.gov The reaction conditions are generally mild and tolerant of many functional groups, allowing for the synthesis of a diverse library of 5-substituted-7-methylisoquinolines. mdpi.com The versatility of this approach is a cornerstone of its utility, providing access to compounds with tailored electronic and steric properties.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be utilized. The Sonogashira coupling, for instance, introduces alkyne functionalities, which are themselves versatile handles for further chemical modification, including cycloaddition reactions. The Buchwald-Hartwig amination allows for the direct formation of carbon-nitrogen bonds, yielding 5-aminoisoquinoline derivatives that are important precursors for biologically active compounds. The strategic use of these cross-coupling reactions underscores the role of this compound as a foundational precursor for generating molecular diversity.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound

Reaction Name Coupling Partner Resulting C5-Substituent Catalyst/Conditions (Typical)
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂) Aryl (Ar) Pd(PPh₃)₄, base (e.g., K₂CO₃)
Heck Alkene (R-CH=CH₂) Alkenyl (-CH=CH-R) Pd(OAc)₂, phosphine (B1218219) ligand
Sonogashira Terminal alkyne (R-C≡CH) Alkynyl (-C≡C-R) PdCl₂(PPh₃)₂, CuI, base
Buchwald-Hartwig Amine (R₂NH) Amino (-NR₂) Pd catalyst, phosphine ligand, base

Intermediate in the Construction of Complex Polycyclic N-Heterocycles and Fused Ring Systems

The functional handles on this compound serve not only for simple substitution but also as anchor points for the construction of more elaborate, multi-cyclic systems. The development of complex polycyclic and fused-ring N-heterocycles is of significant interest due to their prevalence in natural alkaloids and their potential as novel therapeutic agents.

The synthesis of these complex structures often involves annulation strategies, where new rings are built onto the existing isoquinoline framework. This compound is an ideal intermediate for such strategies. For example, the bromine atom at C5 can be transformed via a coupling reaction into a group capable of participating in an intramolecular cyclization. A classic approach involves a Sonogashira coupling to introduce an alkyne, followed by an intramolecular reaction, such as a 1,3-dipolar cycloaddition, to form a new five-membered ring fused to the isoquinoline core. rsc.org

Furthermore, the methyl group at the C7 position can be functionalized to participate in cyclization reactions. For instance, oxidation of the methyl group to an aldehyde or carboxylic acid, followed by reaction with a suitably functionalized group introduced at the C5 position, can lead to the formation of medium-sized rings fused to the isoquinoline system. chemrxiv.org Methodologies for constructing bridged and fused ring systems, such as intramolecular Michael additions, highlight the potential for creating intricate three-dimensional structures from appropriately substituted isoquinoline precursors. nih.govnih.gov These synthetic routes enable access to novel chemical space and the generation of structurally complex molecules that would be difficult to assemble otherwise.

Table 2: Synthetic Strategies for Polycyclic Systems from this compound

Initial Transformation at C5 Functionalization at C7 Cyclization Strategy Resulting Structure
Sonogashira coupling (adds alkyne) None Intramolecular cycloaddition Fused five-membered heterocyclic ring
Suzuki coupling (adds ortho-functionalized aryl) None Intramolecular Heck reaction Fused six-membered ring (e.g., dibenzo-fused system)
Conversion to boronic ester Oxidation of methyl to aldehyde Intramolecular Suzuki coupling Bridged bicyclic system
Grignard formation then reaction with electrophile Halogenation of methyl group Intramolecular nucleophilic substitution Fused ring containing a new C-C bond

Role in the Development of Scaffolds for Chemical Biology Probes and Advanced Organic Materials

The structural and chemical attributes of this compound and its derivatives make them attractive scaffolds for applications beyond traditional medicinal chemistry, extending into the realms of chemical biology and materials science.

In chemical biology, probes are essential tools for interrogating biological systems. febs.org A chemical probe requires a core scaffold that can be readily modified to incorporate reporter tags (e.g., fluorophores), affinity labels, or photoreactive groups, while maintaining affinity for a biological target. escholarship.org The synthetic accessibility of diverse derivatives from this compound makes it an excellent starting point for developing such probes. The bromine atom can be substituted with a linker attached to a fluorescent dye or a biotin tag for pull-down experiments. The ability to systematically modify other positions on the isoquinoline ring allows for the fine-tuning of selectivity and potency against a protein of interest. The development of potent and selective kinase inhibitors based on related bromo-substituted heterocyclic cores, such as 5-bromo-7-azaindolin-2-one, demonstrates the potential of this chemical space for creating powerful biological tools. nih.govmdpi.com

In the field of advanced organic materials, conjugated aromatic systems are highly sought after for their electronic and photophysical properties, which are exploited in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Isoquinoline derivatives can be incorporated into larger π-conjugated systems. Starting from this compound, palladium-catalyzed coupling reactions can be used to extend the conjugation by adding aromatic or heteroaromatic units at the C5 position. This modular approach allows for the systematic tuning of the material's HOMO/LUMO energy levels, absorption/emission spectra, and charge transport properties. The ability to construct well-defined, extended aromatic structures from this building block positions it as a valuable component in the design of next-generation organic electronic materials.

Future Directions and Emerging Research Opportunities

Development of More Efficient, Sustainable, and Green Synthetic Routes

Traditional methods for synthesizing isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and can generate significant waste. niscpr.res.in Consequently, a major focus of future research is the development of greener and more sustainable synthetic pathways. This includes the use of less expensive and more environmentally benign catalysts, such as ruthenium, which has shown promise in the regioselective synthesis of isoquinolines. niscpr.res.in The use of biodegradable solvents like PEG-400 is also being explored to create more eco-friendly processes. niscpr.res.in

Recent advancements have highlighted the potential of nanocatalysts in organic synthesis. For instance, ZnO nanoparticles have been effectively used as a reusable catalyst for the synthesis of pyrido[2,1-a]isoquinoline derivatives under solvent-free conditions at room temperature, offering high yields and easy product separation. thieme-connect.com Similarly, other nanocatalysts are being investigated for the synthesis of quinoline (B57606) derivatives, which could be adapted for isoquinoline (B145761) synthesis, aiming for shorter reaction times, milder conditions, and improved yields. nih.gov The development of one-pot multicomponent reactions (MCRs) is another promising avenue, as they can reduce the number of synthetic steps, processing times, costs, and waste generation. pharmtech.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of the isoquinoline ring system, influenced by the bromine and methyl substituents in 5-Bromo-7-methylisoquinoline, offer fertile ground for exploring novel chemical reactions. Future research will likely focus on discovering unprecedented transformations that can lead to the synthesis of novel and complex molecular architectures. This includes the exploration of C-H activation reactions, which allow for the direct functionalization of the isoquinoline core without the need for pre-functionalized starting materials. niscpr.res.in

Researchers are also investigating new cycloaddition strategies, such as the tandem [3 + 2]-cycloaddition, detosylation, and oxidative aromatization to create fused heterocyclic systems like 5,6-dihydropyrazolo[5,1-a]isoquinolines. nih.gov Another area of interest is the development of novel catalytic systems that can enable previously inaccessible transformations. For example, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides has been shown to be an efficient method for synthesizing substituted isoquinolines. organic-chemistry.org The exploration of such novel reactivity will be crucial for expanding the chemical space accessible from this compound and its derivatives.

Integration with Flow Chemistry and Automation for Scalable and Reproducible Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages for the production of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and enhanced reproducibility. youtube.com The integration of flow chemistry for the synthesis of isoquinoline derivatives is an emerging area of research. thieme-connect.de Automated synthesis platforms, which can perform entire synthetic processes from reaction setup to purification, are also becoming increasingly valuable tools in chemical research. sigmaaldrich.comchemspeed.com

By combining flow reactors with automated systems, it is possible to rapidly screen reaction conditions and optimize synthetic routes for compounds like this compound. sigmaaldrich.com This approach not only accelerates the research and development process but also facilitates a more seamless scale-up for potential industrial applications. The use of in-line analytical techniques, such as FTIR spectroscopy, within a flow setup allows for real-time monitoring of reactions, providing valuable data for process optimization and control. youtube.com

Advanced Computational Design and Prediction of Derivatives and Reaction Pathways

In recent years, computational chemistry has become an indispensable tool in drug discovery and materials science. For this compound, advanced computational methods can be employed to design and predict the properties of new derivatives, as well as to elucidate potential reaction pathways. Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can be used to build models that correlate the chemical structure of isoquinoline derivatives with their biological activity, guiding the design of more potent and selective compounds. nih.govtandfonline.com

Molecular docking studies can predict the binding interactions of this compound derivatives with biological targets, helping to identify promising candidates for further experimental investigation. nih.gov Furthermore, predictive modeling using artificial neural networks and other machine learning algorithms can be used to forecast the outcomes of chemical reactions and optimize reaction conditions, saving time and resources in the laboratory. researchgate.net The synergy between computational prediction and experimental validation will be a key driver of innovation in the field of isoquinoline chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.